D-Xylulose 5-phosphate
Overview
Description
D-Xylulose 5-phosphate is a key intermediate in various essential biological pathways, including the non-mevalonate pathway for isoprenoid biosynthesis, and the synthesis of vitamins like thiamin and pyridoxol. It is synthesized from pyruvate and glyceraldehyde 3-phosphate through a thiamin diphosphate-dependent reaction catalyzed by DXP synthase. This enzyme is widespread across bacteria and plant chloroplasts, indicating its fundamental role in cellular metabolism and highlighting its potential as a target for antibacterial drug development due to its absence in humans (Sprenger et al., 1997).
Synthesis Analysis
The enzymatic synthesis of D-Xylulose 5-phosphate involves two potential starting substrates, with the conversion being facilitated by triosephosphate isomerase and transketolase. This method allows for the scale-up of syntheses, providing operational guidelines for industrial applications (Shaeri et al., 2008). Additionally, a rapid and flexible synthesis method has been developed to accommodate isotopic labels and variation of stereocenters, crucial for studying the enzyme's mechanism (Cox et al., 2003).
Molecular Structure Analysis
The structural elucidation of enzyme-bound intermediates in the DXP synthase reaction has been advanced through X-ray crystallography, providing new insights into the catalytic mechanism. These studies highlight the enzyme's unique domain arrangement and suggest potential pathways for selective drug targeting (Chen et al., 2019).
Chemical Reactions and Properties
D-Xylulose 5-phosphate is central to the methylerythritol phosphate pathway, undergoing various chemical transformations. Studies have explored its conversion to other key metabolites, demonstrating its pivotal role in isoprenoid biosynthesis and the potential for targeting this pathway in drug development (Kuzuyama et al., 1998).
Physical Properties Analysis
Research into the enzymatic preparation and stability of D-Xylulose 5-phosphate has led to the development of stable derivatives and insights into the enzyme kinetics involved in its synthesis. These studies contribute to our understanding of its physical properties and potential for industrial biosynthesis (Simpson & Bhuyan, 1962).
Chemical Properties Analysis
The chemical behavior of D-Xylulose 5-phosphate, particularly in enzyme-catalyzed reactions, has been extensively studied. Its role as a substrate for various enzymes in the MEP pathway underscores its chemical versatility and importance in metabolic processes. The study of its analogues and derivatives continues to inform the design of inhibitors and therapeutic agents (Walker & Poulter, 2005).
Scientific Research Applications
Biosynthetic Precursor in Escherichia coli : D-Xylulose 5-phosphate is a precursor for isopentenyl diphosphate, thiamin, and pyridoxol in Escherichia coli, as identified by an enzyme called deoxyxylulose-5-phosphate synthase (Sprenger et al., 1997).
Enzymatic Synthesis for Analysis : Efficient and straightforward methodologies for the synthesis of D-xylulose-5-phosphate, which is crucial for analyzing enzyme activities and biological functions, have been developed (Hardt et al., 2020).
Drug Target in Mycobacterium tuberculosis : Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate reductoisomerase, which uses D-xylulose 5-phosphate in its process, provides insights for drug design due to its unique structural and functional properties (Henriksson et al., 2007).
Terpenoid Biosynthesis : Phosphorylation of 1-deoxy-D-xylulose by D-xylulokinase in Escherichia coli indicates a potential salvage pathway for generating 1-deoxy-D-xylulose 5-phosphate for terpenoid biosynthesis (Wungsintaweekul et al., 2001).
Enzymatic D-Xylulose 5-Phosphate Synthesis : Research on the characterization of enzymatic synthesis of D-xylulose 5-phosphate provides operational guidelines for scale-up syntheses (Shaeri et al., 2008).
Isotopomer Preparation : Isotope-labeled 1-deoxy-D-xylulose 5-phosphate, prepared using recombinant synthase from Bacillus subtilis, shows potential for studying metabolic pathways (Hecht et al., 2001).
Future Directions
properties
IUPAC Name |
[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZLKVNUWIIPSJ-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863330 | |
Record name | D-Xylulose 5-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Xylulose 5-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000868 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
D-Xylulose 5-phosphate | |
CAS RN |
4212-65-1 | |
Record name | D-Xylulose 5-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4212-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Xylulose 5-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Xylulose 5-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-XYLULOSE 5-PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MF87847MR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Xylulose 5-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000868 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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